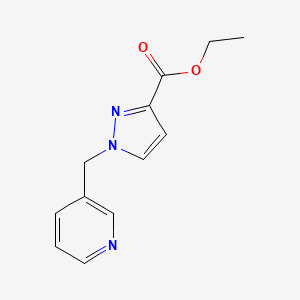

Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(pyridin-3-ylmethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-5-7-15(14-11)9-10-4-3-6-13-8-10/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXFVENMHLNHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164553 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-pyridinylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250242-67-0 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-pyridinylmethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2250242-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-pyridinylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by alkylation with 3-pyridylmethyl bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

Reduction: Reduction reactions can target the pyridylmethyl group, converting it to a pyridylmethylamine derivative.

Substitution: The ester group can participate in nucleophilic substitution reactions, forming various amides or other ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Pyrazole N-oxides.

Reduction: Pyridylmethylamine derivatives.

Substitution: Amides or ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate is recognized for its role as a scaffold in the development of bioactive molecules. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Research indicates that compounds containing the pyrazole moiety exhibit significant biological activities due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds derived from this compound have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the pyridine ring enhances the compound's interaction with biological targets, potentially increasing its efficacy against specific cancer types .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. This compound has demonstrated the ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through several synthetic routes, showcasing its versatility as a building block in organic synthesis.

Synthesis via Cycloaddition Reactions

One prominent method involves the cycloaddition of diazocarbonyl compounds with appropriate hydrazine derivatives. This approach allows for the efficient formation of pyrazole rings while introducing various substituents that can enhance biological activity .

| Synthetic Route | Yield (%) | Comments |

|---|---|---|

| Cycloaddition with diazocarbonyl | 85-90 | High regioselectivity observed |

| One-pot synthesis from hydrazines | 75-80 | Simple procedure with good yields |

Functionalization Strategies

Functionalization of this compound can lead to derivatives with enhanced properties. For example, introducing different alkyl or aryl groups at the carboxylic position can modify solubility and bioactivity, allowing for tailored pharmacological profiles .

Biological Activities and Case Studies

Several case studies illustrate the biological activities associated with this compound and its derivatives.

Case Study: Anticancer Screening

In a study assessing a series of pyrazole derivatives for anticancer activity, this compound was evaluated against various cancer cell lines. Results indicated that this compound exhibited IC values in the micromolar range against breast and colon cancer cells, suggesting significant potential for further development .

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling when treated with this compound, highlighting its therapeutic potential in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyrazole Carboxylates

Pyrazole carboxylates are characterized by substituents on the pyrazole core and ester groups. Key analogs include:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : Methoxy () and ester groups enhance aqueous solubility compared to hydrophobic trifluoromethyl derivatives () .

- Molecular Weight : Smaller analogs (e.g., MW 184.2 in ) are preferred for agrochemicals due to better bioavailability, while larger bicyclic derivatives (e.g., MW 286.3 in ) suit targeted drug design .

Biological Activity

Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article synthesizes current research findings related to its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a pyridyl group, which enhances its biological activity through various mechanisms. The general formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. In a comparative study, it was evaluated alongside other pyrazole derivatives for its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | Staphylococcus aureus (µmol/mL) | Escherichia coli (µmol/mL) | Candida albicans (µmol/mL) |

|---|---|---|---|

| This compound | 0.124 | 0.153 | 0.069 |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.123 | 0.246 | 0.015 |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.306 | 0.153 | NA |

The compound exhibited significant activity against Staphylococcus aureus with an MIC of 0.124 µmol/mL, indicating its potential as a therapeutic agent against bacterial infections .

2. Anticancer Activity

Research has also highlighted the anticancer properties of this compound. A study focusing on various pyrazole derivatives showed that this compound inhibited the proliferation of cancer cell lines effectively.

Case Study: Antiproliferative Effects

In vitro studies revealed that this compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound’s mechanism of action involves inducing apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies. It has shown promise in reducing inflammation markers in animal models.

Research Findings:

In a controlled study using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction of edema compared to the control group. The reduction was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyrazole ring or substituents can enhance its activity against specific targets.

Key Observations:

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate?

The compound can be synthesized via coupling reactions using triazenylpyrazole precursors or nucleophilic substitution. For example, similar pyrazole-3-carboxylate derivatives are synthesized by reacting amine-functionalized pyrazole intermediates with halogenated pyridines under reflux in aprotic solvents like dichloromethane, using trifluoroacetic acid as a catalyst. Purification typically involves flash chromatography with gradients of ethyl acetate/cyclohexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assign signals for pyrazole and pyridine protons (δ ~7–9 ppm) and ester carbonyls (δ ~160–165 ppm). Multiplicity analysis helps confirm substitution patterns .

- IR Spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and pyridine/pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-HRMS or EI-MS confirms molecular ion peaks and fragmentation patterns .

Q. What safety precautions are essential during handling?

- Storage : Keep in tightly sealed containers at 0–8°C in dry, well-ventilated areas away from oxidizers .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust using fume hoods .

- Spill Management : Absorb with inert material (e.g., Celite) and dispose via licensed waste handlers .

Q. How is purity assessed for this compound?

Use HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection. Purity ≥98% is typical for research-grade material, verified by chromatographic retention times and spectral consistency .

Advanced Research Questions

Q. How can computational tools resolve structural ambiguities in crystallographic data?

- Mercury CSD : Analyze packing patterns and intermolecular interactions (e.g., π-π stacking between pyridine rings). Compare with Cambridge Structural Database entries for similar pyrazole derivatives .

- SHELX : Refine high-resolution X-ray data to resolve disorder or twinning, leveraging constraints for bond lengths/angles .

Q. What strategies address contradictions in NMR data for complex derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- In Vitro Assays : Test derivatives for enzyme inhibition (e.g., kinase assays) or receptor binding. Modify the pyridine/pyrazole substituents and correlate with activity .

- Docking Studies : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., CYP450 isoforms) .

Q. What experimental design optimizes synthetic yield?

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) systematically. For example, optimize azide coupling efficiency by testing TFA concentrations (5–10 equiv) and reaction times (12–24 hrs) .

- Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust conditions in real time .

Q. How to evaluate environmental impact in absence of ecotoxicological data?

- QSAR Models : Predict log P (octanol-water) and biodegradability using software like EPI Suite.

- Read-Across Analysis : Leverage data from structurally similar compounds (e.g., pyrazole esters) to estimate persistence or bioaccumulation .

Q. What advanced techniques validate solid-state stability?

- TGA/DSC : Monitor decomposition temperatures and identify polymorphic transitions .

- PXRD : Compare experimental patterns with simulated data from Mercury to detect amorphous content or hydrate formation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

Q. Why might crystallographic and computational bond lengths differ?

- Thermal Motion : X-ray data average over atomic vibrations, while DFT calculations assume static structures. Use SHELXL’s RIGU command to refine anisotropic displacement parameters .

- Electron Correlation : Post-Hartree-Fock methods (e.g., MP2) improve agreement for conjugated systems like pyridylmethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.